5-((Thiophen-2-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol
Description
Properties
IUPAC Name |
5-(thiophen-2-ylmethylamino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S3/c11-7-10-9-6(13-7)8-4-5-2-1-3-12-5/h1-3H,4H2,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSGCOIDZLKDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=NNC(=S)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Thiophen-2-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol typically involves the reaction of thiophene derivatives with thiadiazole precursors. One common method is the condensation reaction between thiophene-2-carbaldehyde and thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-((Thiophen-2-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene or thiadiazole rings .
Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential anticancer properties. Research indicates that derivatives of 1,3,4-thiadiazole, including those with thiophene moieties, exhibit significant cytotoxic effects against various cancer cell lines.
Key Findings:
- A series of 1,3,4-thiadiazole derivatives were synthesized and tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The results demonstrated that certain derivatives showed comparable efficacy to standard anticancer drugs like cisplatin .
- The mechanism of action appears to involve the inhibition of RNA and DNA synthesis without affecting protein synthesis, making these compounds promising candidates for further development in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiadiazole derivatives are known for their broad-spectrum efficacy against bacteria and fungi.
Research Insights:
- Studies have shown that 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives possess significant antibacterial and antifungal properties. For instance, the compound exhibited potent activity against various strains of bacteria and fungi in vitro .
- The structural features of thiadiazoles contribute to their interaction with microbial targets, enhancing their effectiveness as antimicrobial agents .
Anti-inflammatory and Analgesic Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory and analgesic properties.
Clinical Relevance:
- Research indicates that certain thiadiazole derivatives can inhibit inflammatory pathways and reduce pain responses in animal models. These findings suggest potential applications in treating inflammatory diseases .
CNS Activity
The compound's effects on the central nervous system (CNS) have also been explored.
Notable Observations:
- Some studies report that thiadiazole derivatives exhibit CNS depressant effects, which may be beneficial in treating conditions such as anxiety or epilepsy .
Material Science Applications
Beyond pharmacological uses, 5-((Thiophen-2-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol has potential applications in material science.
Properties:
- The compound's ability to form stable complexes with metals suggests its use in anti-corrosion applications. It can be absorbed onto metal surfaces to provide protective coatings against oxidation .
Data Summary Table
Case Studies
- Anticancer Study : A study synthesized a series of novel thiadiazoles which were tested for antiproliferative activity against human cancer cell lines. The results indicated that modifications at specific positions on the thiadiazole ring significantly enhanced activity against HepG-2 cells compared to controls .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives against clinical isolates of bacteria. The findings revealed a strong correlation between structural modifications and increased antimicrobial potency .
Mechanism of Action
The mechanism of action of 5-((Thiophen-2-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share structural similarities with 5-((Thiophen-2-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol.
Thiadiazole derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole are structurally related.
Uniqueness
The uniqueness of this compound lies in its combined thiophene and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications in various fields .
Biological Activity
5-((Thiophen-2-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its significant role in various biological activities. The presence of both amino and thiol groups enhances its reactivity and interaction with biological targets. Its molecular formula is , indicating the presence of sulfur and nitrogen atoms that contribute to its unique properties .
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles exhibit notable antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and Salmonella typhi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been evaluated for its cytotoxic effects on human cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the thiadiazole ring can enhance efficacy against different cancer types .
Neuropharmacological Effects
This compound has also been investigated for its neuropharmacological effects. It exhibits promising anti-convulsant activity by interacting with the human carbonic anhydrase II (hCA-II) enzyme, which plays a crucial role in maintaining pH balance in neural tissues . This interaction suggests potential applications in treating neurological disorders.
The primary mode of action involves the inhibition of hCA-II, leading to altered bicarbonate dehydration reactions. This inhibition can disrupt pH homeostasis within cells, which is critical for various physiological processes . Additionally, molecular modeling studies have indicated that the compound interacts with key amino acid residues in target proteins through hydrophobic interactions and hydrogen bonding .
Table 1: Summary of Biological Activities
Q & A
What are the established synthetic pathways for 5-((Thiophen-2-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol, and how do reaction conditions influence yield?
Basic
The synthesis typically involves cyclization of thiosemicarbazide derivatives with carbon disulfide in dimethylformamide, followed by nucleophilic substitution with thiophen-2-ylmethylamine. Key steps include refluxing intermediates in ethanol or propan-2-ol under controlled pH. Catalysts like sodium hydroxide and reaction temperatures (e.g., 70–80°C) are critical for optimizing yield (65–70%) and purity. Characterization via IR and NMR confirms functional groups and structural integrity .
Which analytical techniques are most reliable for characterizing this compound, and how are they applied?
Basic
Infrared (IR) spectroscopy identifies thiol (-SH) and thiadiazole ring vibrations (e.g., 2550 cm⁻¹ for S-H stretch). Proton NMR (DMSO-d₆) resolves aromatic protons (δ 7.00–7.40 ppm for thiophene) and the thiadiazole backbone. Mass spectrometry (EI, 70 eV) confirms molecular ions (e.g., m/z 228 [M+1]). Elemental analysis validates stoichiometry (±0.3% error) .
How can researchers design experiments to evaluate its antimicrobial activity?
Advanced
Use standardized assays like broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test at concentrations 1–256 µg/mL, with ampicillin as a control. Structure-activity relationships (SARs) can be explored by modifying the thiophene substituent. Enzymatic inhibition studies (e.g., dihydrofolate reductase) may elucidate mechanisms .
What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
Advanced
The thiol group acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides) in SN² reactions. Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing transition states. Steric hindrance from the thiophene substituent can reduce reaction rates, necessitating elevated temperatures (80–100°C) for optimal yields. Kinetic studies via HPLC-MS track intermediate formation .
How do structural modifications (e.g., alkylation, metal coordination) affect its bioactivity?
Advanced
Alkylation of the thiol group with bromoalkanes increases lipophilicity, enhancing membrane permeability. Copper(II) complexes (synthesized via reflux with CuCl₂·2H₂O) show improved antibacterial potency due to metal-ligand charge transfer. Substituent effects on π-π stacking (e.g., phenyl vs. methyl groups) can be modeled via DFT calculations .
How should researchers address contradictions in reported biological activity data?
Advanced
Discrepancies may arise from variations in assay protocols (e.g., inoculum size, incubation time) or compound purity. Validate results using orthogonal methods (e.g., time-kill assays vs. MIC). Compare synthetic routes: impurities from incomplete cyclization (detected via HPLC) can skew bioactivity. Reproduce studies under standardized conditions .
What strategies are effective for synthesizing stable metal complexes of this compound?
Advanced
Reflux the thiol with metal salts (e.g., Cu²⁺, Co²⁺) in ethanol for 3–5 hours. Monitor complexation via UV-Vis (d-d transitions) and ESR spectroscopy. Chelation typically occurs at the thiol sulfur and adjacent nitrogen atoms. Thermostability is assessed via TGA, with decomposition temperatures >200°C indicating robust complexes .
How can computational modeling predict its interactions with biological targets?
Advanced
Molecular docking (AutoDock Vina) against enzyme active sites (e.g., E. coli FabH) identifies key hydrogen bonds and hydrophobic interactions. MD simulations (AMBER) assess binding stability over 100 ns. QSAR models using descriptors like logP and polar surface area predict bioavailability .
What challenges arise in scaling up synthesis, and how can they be mitigated?
Advanced
Batch reactor scalability issues include heat dissipation during exothermic steps (e.g., cyclization). Use jacketed reactors with controlled cooling. Process analytical technology (PAT) monitors reaction progress in real-time. Optimize solvent recovery (e.g., ethanol distillation) to reduce costs .
How do storage conditions and formulation impact its chemical stability?
Advanced
Degradation pathways (hydrolysis, oxidation) are accelerated by light and moisture. Store at -20°C in amber vials under argon. Lyophilization enhances shelf life. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring identify degradation products (e.g., disulfide dimers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
